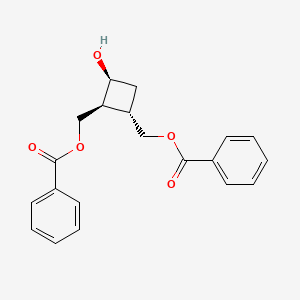

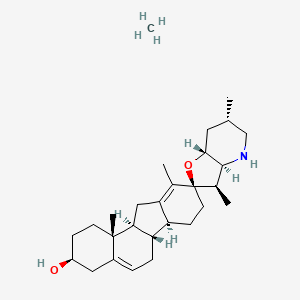

(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclobutanol derivatives often involves intricate chemical reactions that are designed to manipulate the molecule's core structure and functional groups. For example, the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, which share structural similarities with the target compound, employs a strategy of racemic mixture resolution, followed by specific reactions like benzoylation and epoxidation (Rosenquist Å et al., 1996). Similarly, the construction of complex cyclobutane frameworks can involve sequential Diels–Alder reactions, as demonstrated in the synthesis of polycyclic ring systems from 1,2-bisylidenecyclobutanes (Minami et al., 1984).

Molecular Structure Analysis

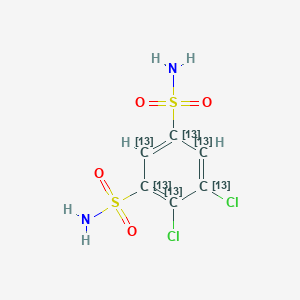

The molecular structure of cyclobutanol derivatives is characterized by the presence of a four-membered cyclobutane ring, which is known for its strain and unique reactivity. The molecular and crystal structure studies of related compounds, such as r-1, c-2, t-3, t-4-1,3-Bis[2-(5-R-benzoxazolyl)]-2,4-di(4-R'-phenyl)cyclobutane, provide insights into the stereo-selectivity and the impact of substituents on the molecular conformation (Wenqin Zhang et al., 2010).

Chemical Reactions and Properties

Cyclobutanol derivatives undergo a variety of chemical reactions, reflecting their diverse chemical properties. For instance, the acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols showcases the reactivity of cyclobutanol derivatives towards forming ether linkages under specific conditions (Alberto Martis et al., 2017). Additionally, the dissociation behavior of cyclobutane derivatives under sterically strained conditions offers insights into their stability and reactivity patterns (N. Burford et al., 2005).

Physical Properties Analysis

The physical properties of cyclobutanol derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular geometry and the nature of their substituents. Studies focusing on the self-assembly of conformationally rigid dialcohols, like bis-benzocyclobutenols, into supramolecular structures highlight the importance of hydrogen bonding and stereochemistry in determining the physical properties of these compounds (Alankriti Bajpai et al., 2013).

Chemical Properties Analysis

The chemical properties of "(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol" and related cyclobutanol derivatives are characterized by their reactivity towards various chemical reagents and conditions. The synthesis and reactivity of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, catalyzed by urea under ultrasound, demonstrate the influence of catalytic conditions on the yield and efficiency of cyclobutanol derivative synthesis (Ji-tai Li et al., 2012).

Scientific Research Applications

Cyclobutane-Containing Alkaloids

Research on cyclobutane-containing alkaloids isolated from both terrestrial and marine species has revealed over 60 biologically active compounds exhibiting antimicrobial, antibacterial, antitumor, and other activities. These compounds' structures, synthesis, origins, and biological activities are crucial for drug discovery, highlighting the importance of cyclobutane moieties in developing new pharmaceuticals (Sergeiko et al., 2008).

Catalytic Non-Enzymatic Kinetic Resolution

In synthetic chemistry, catalytic non-enzymatic kinetic resolution has been employed to achieve high enantioselectivity and yield for chiral compounds. This approach is significant for asymmetric organic synthesis, providing an alternative to enzymatic methods in producing enantiopure compounds, which might be relevant for derivatives of “(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol” (Pellissier, 2011).

Applications in Wastewater Treatment

Cyclodextrin-epichlorohydrin polymers, studied for their environmental applications, demonstrate the ability to form inclusion complexes with various pollutants. This feature leads to applications in water and wastewater treatment, where cyclobutane derivatives might find use in removing pollutants through host-guest interactions (Crini, 2021).

Synthesis and Biological Activity

The synthesis and biological activity of benzimidazole-quinoline derivatives have been reviewed, indicating the importance of heterocyclic compounds in drug development. This suggests that compounds with cyclobutanol moieties, like “(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol,” could have potential in developing new bioactive compounds with therapeutic applications (Salahuddin et al., 2023).

properties

IUPAC Name |

[(1S,2S,3S)-2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2/t16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLLKKWTDDEQAD-KURKYZTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)

![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)

![[((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium](/img/no-structure.png)

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)